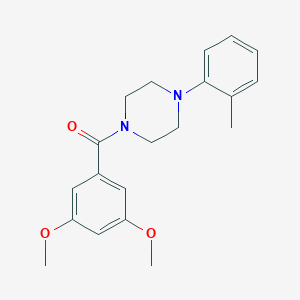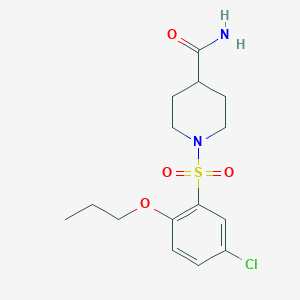)amine](/img/structure/B275252.png)
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The introduction of the chloro and propoxy groups is achieved through substitution reactions, while the piperidine ring is incorporated via nucleophilic substitution. Common reagents used in these reactions include chlorinating agents, alkyl halides, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
科学研究应用
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a pharmaceutical agent.
Medicine: Research into its pharmacological properties aims to develop new drugs for various medical conditions.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with applications in polymer chemistry.
4-Methoxyphenylboronic acid: A compound with similar functional groups used in Suzuki-Miyaura coupling reactions.
Uniqueness
[(5-Chloro-2-propoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine is unique due to its combination of a sulfonamide group, a chloro substituent, and a piperidine ring
属性
分子式 |
C18H29ClN2O3S |
|---|---|
分子量 |
389 g/mol |
IUPAC 名称 |
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-6-9-24-15-8-7-13(19)10-16(15)25(22,23)20-14-11-17(2,3)21-18(4,5)12-14/h7-8,10,14,20-21H,6,9,11-12H2,1-5H3 |
InChI 键 |
ZYEWULHZAGAJRD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
规范 SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)


![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275214.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275216.png)
![[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine](/img/structure/B275218.png)





![[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275239.png)

